molecular formula C25H28ClN3O4S B2629139 N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878059-64-4

N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2629139
CAS No.: 878059-64-4
M. Wt: 502.03
InChI Key: HAXXODLRYHGMOZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure that incorporates an indole core, a sulfonylacetamide linkage, and a 4-methylpiperidine moiety . Compounds with similar structural motifs, particularly those containing sulfonamide groups, are frequently investigated as potential inhibitors of key enzymatic pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is a major target in oncology and other disease areas . Its detailed mechanism of action and primary research applications are yet to be fully characterized and published. Researchers are encouraged to explore its utility in high-throughput screening, structure-activity relationship (SAR) studies, and as a chemical probe for novel biological targets. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O4S/c1-17-9-11-28(12-10-17)25(31)15-29-14-23(20-5-3-4-6-22(20)29)34(32,33)16-24(30)27-19-8-7-18(2)21(26)13-19/h3-8,13-14,17H,9-12,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXXODLRYHGMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, identified by its CAS number 1251616-25-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H24ClN3O4SC_{20}H_{24}ClN_{3}O_{4}S, with a molecular weight of 437.9 g/mol. The structure includes a chloro-substituted aromatic ring, an indole moiety, and a piperidine derivative, which are known for their diverse biological activities.

PropertyValue
CAS Number1251616-25-7
Molecular FormulaC20H24ClN3O4S
Molecular Weight437.9 g/mol

Antitumor Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This compound's indole structure may facilitate DNA intercalation, disrupting replication processes and inducing apoptosis in tumor cells .

Antimicrobial Activity

This compound has shown potential antimicrobial effects against various bacterial strains. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by interfering with folate synthesis pathways .

The biological activity can be attributed to several mechanisms:

  • Electrophilic Character : The compound can form covalent bonds with biological macromolecules, leading to functional alterations.
  • ROS Generation : It may induce oxidative stress, affecting cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerases and other critical enzymes involved in cell proliferation .

Study 1: Antitumor Efficacy

A study involving similar indole-based compounds demonstrated significant cytotoxic effects against breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways through ROS generation and DNA damage .

Study 2: Antimicrobial Assessment

In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibited inhibitory concentrations comparable to established antibiotics. The results indicated a potential for developing new antimicrobial agents from this class of compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Sulfonyl-Acetamide Backbone

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (Compound 37)
  • Key Differences :
    • Replaces the 4-methylpiperidinyl group with a 4-chlorobenzoyl moiety.
    • Substitutes the 3-chloro-4-methylphenyl group with a 4-fluorophenylsulfonyl .
  • However, the absence of the piperidinyl group may reduce solubility .
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide (Compound 39)
  • Key Differences: Features a 4-cyanophenylsulfonyl group instead of the chloro-methylphenyl.
  • Impact: The cyano group introduces strong electron-withdrawing effects, which could alter metabolic stability and target affinity compared to the target compound .

Indole Derivatives with Heterocyclic Substituents

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide (D-24851)
  • Key Differences :
    • Contains a pyridin-4-yl acetamide and 4-chlorobenzyl indole substitution.
  • Bioactivity : Acts as a tubulin inhibitor, highlighting the role of indole-acetamide scaffolds in targeting cytoskeletal proteins. The pyridinyl group may facilitate π-π stacking in binding pockets .
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
  • Key Differences :
    • Replaces sulfonyl with a sulfanyl (-S-) bridge.
    • Incorporates a pyrimidoindole core.
  • Impact: The thioether linkage reduces oxidation stability but may improve membrane permeability.

Acetamide Derivatives with Aromatic Substitutions

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Key Differences :
    • Features a dichlorophenyl group and a pyrazol-4-yl acetamide.
  • Structural Insight : The pyrazole ring introduces hydrogen-bonding sites, while the dichloro substitution enhances lipophilicity. Crystallographic data show conformational flexibility in the acetamide linkage .
N-(2-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
  • Key Differences: Includes a thiazolidinone ring and 2-chlorophenyl group.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Bioactivity/Special Features Reference
Target Compound Indole-sulfonyl-acetamide 4-Methylpiperidinyl, 3-chloro-4-methylphenyl High solubility due to piperidine N/A
Compound 37 Indole-sulfonyl-acetamide 4-Chlorobenzoyl, 4-fluorophenylsulfonyl Enhanced electronegativity
D-24851 Indole-acetamide 4-Chlorobenzyl, pyridin-4-yl Tubulin inhibition
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl) Pyrazole-acetamide 3,4-Dichlorophenyl Conformational flexibility
Compound with Thiazolidinone Thiazolidinone-indole 2-Chlorophenyl, 4-methylbenzyl Potential antioxidant activity

Key Research Findings and Implications

  • Bioactivity Prediction : The target compound’s 4-methylpiperidinyl group may improve blood-brain barrier penetration compared to analogues with bulky aryl groups .
  • Metabolic Stability : Sulfonyl bridges generally confer higher metabolic stability than thioether linkages, as seen in vs. 8 .
  • SAR Insights : Chlorine atoms on aromatic rings enhance lipophilicity and target binding, but excessive substitution (e.g., dichlorophenyl in ) may reduce solubility .

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